An In-depth Technical Guide to N-benzylfuran-2-carboxamide: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to N-benzylfuran-2-carboxamide: Structure, Properties, and Synthetic Utility
Introduction
N-benzylfuran-2-carboxamide is a heterocyclic organic compound that integrates a furan-2-carboxamide core with a benzyl substituent on the amide nitrogen. While this specific molecule is primarily a scaffold for chemical synthesis, the broader class of furan- and benzofuran-2-carboxamide derivatives has garnered significant attention from medicinal chemists.[1][2][3][4] The benzofuran nucleus, in particular, is recognized as a "privileged structure" in drug discovery, appearing in numerous natural products and FDA-approved drugs, including the antiarrhythmic Amiodarone and the antidepressant Vilazodone.[3][5] These scaffolds are associated with a wide array of biological activities, such as anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][4][5][6][7]
This guide provides a comprehensive technical overview of N-benzylfuran-2-carboxamide, detailing its chemical structure, physicochemical properties, synthetic routes, and characterization methodologies. It further explores the compound's significance as a versatile building block for the development of novel, biologically active agents, offering field-proven insights for researchers in drug development and synthetic chemistry.
Chemical Identity and Molecular Structure
N-benzylfuran-2-carboxamide is structurally defined by a furan ring substituted at the 2-position with a carboxamide group, which is, in turn, N-substituted with a benzyl group. This arrangement combines the aromaticity of the furan and benzene rings with the planarity and hydrogen-bonding capabilities of the secondary amide linkage.
Caption: Chemical structure of N-benzylfuran-2-carboxamide.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-benzylfuran-2-carboxamide | - |
| CAS Number | 10354-48-0 | [8] |
| Molecular Formula | C₁₂H₁₁NO₂ | [8] |
| Molecular Weight | 201.22 g/mol | [8] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |[8] |
Physicochemical and Computational Data
The physicochemical profile of a compound is critical for predicting its behavior in biological systems and for designing experimental protocols. Key computational descriptors for N-benzylfuran-2-carboxamide provide insight into its potential as a drug candidate scaffold.
Table 2: Physicochemical and Computational Properties
| Property | Value | Significance in Drug Development | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 42.24 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable for CNS penetration. | [8] |
| LogP (Octanol-Water Partition Coeff.) | 2.2096 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). | [8] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and furan oxygen can accept hydrogen bonds, influencing solubility and receptor binding. | [8] |
| Hydrogen Bond Donors | 1 | The amide (N-H) proton can donate a hydrogen bond, a key interaction in many biological recognition events. | [8] |
| Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. Fewer rotatable bonds (<10) are often preferred for better oral bioavailability. | [8] |
| Storage Conditions | 4°C | Suggests the compound is best stored under refrigeration to ensure long-term stability. |[8] |
Some benzofuran derivatives are noted to have limited solubility in common organic solvents, a factor that may require consideration during reaction workup and purification.[5]
Synthesis and Characterization
The synthesis of N-benzylfuran-2-carboxamide is typically achieved through standard amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The choice of coupling agent and reaction conditions is crucial for achieving high yield and purity.
General Synthetic Protocol: Amide Coupling
A reliable method for synthesizing N-benzylfuran-2-carboxamide involves the coupling of furan-2-carboxylic acid with benzylamine. This is often mediated by a peptide coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Caption: General workflow for the synthesis of N-benzylfuran-2-carboxamide.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.5 eq.) is added.[6] The mixture is stirred for approximately 1 hour at room temperature to form an activated acylimidazolide intermediate.
-
Causality: CDI is an excellent choice as it avoids the formation of acidic byproducts and the imidazole byproduct is easily removed. Other reagents like HATU can also be used, often in the presence of a non-nucleophilic base.
-
-
Amine Addition: Benzylamine (1.5 eq.) is added to the solution, and the reaction is stirred for 12-14 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and acidified with dilute HCl. The organic layer is washed with water and brine, dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated.[6][9]
-
Self-Validation: The acidic wash is critical to remove any unreacted benzylamine and the imidazole byproduct, ensuring a cleaner crude product.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-benzylfuran-2-carboxamide.
Spectroscopic Characterization
Structural confirmation of the synthesized product relies on a combination of spectroscopic techniques. The expected data, based on the molecule's functional groups, are summarized below.
Table 3: Predicted Spectroscopic Data for N-benzylfuran-2-carboxamide
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Amide N-H | δ 8.0 - 9.0 ppm (broad singlet) | The amide proton is deshielded and often exhibits broadness due to quadrupole coupling and exchange. |
| Furan H (positions 3, 4, 5) | δ 6.5 - 7.5 ppm (multiplets) | Protons on the electron-rich furan ring appear in the aromatic region. | |
| Benzyl Ar-H | δ 7.2 - 7.4 ppm (multiplet) | Protons on the monosubstituted benzene ring.[10] | |
| Methylene -CH ₂- | δ ~4.6 ppm (doublet) | The benzylic protons are adjacent to the amide nitrogen and will be split by the N-H proton (J ≈ 5-6 Hz). | |
| ¹³C NMR | Carbonyl C =O | δ 160 - 170 ppm | Characteristic shift for an amide carbonyl carbon.[11] |
| Furan & Benzyl C | δ 110 - 150 ppm | Aromatic carbons of the furan and benzene rings. | |
| Methylene -C H₂- | δ ~43 ppm | Aliphatic carbon of the benzyl group. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (medium, sharp) | Characteristic of a secondary amide N-H bond.[12] |
| C=O Stretch (Amide I) | 1650 - 1690 cm⁻¹ (strong) | A very strong and reliable band for the amide carbonyl group.[12][13] | |
| Aromatic C-H Stretch | 3000 - 3150 cm⁻¹ (variable) | Indicates the presence of sp² C-H bonds in the aromatic rings.[12] |
| Mass Spec. (ESI-MS) | Molecular Ion [M+H]⁺ | m/z 202.08 | Corresponds to the protonated molecular weight of the compound (C₁₂H₁₁NO₂). |
Reactivity and Potential Applications in Drug Development
The true value of N-benzylfuran-2-carboxamide lies in its utility as a molecular scaffold. The benzofuran-carboxamide core is a recurring motif in compounds with significant pharmacological potential.[1][4] Researchers leverage this core to synthesize libraries of derivatives for screening campaigns, systematically modifying the structure to optimize biological activity.
Chemical Reactivity and Derivatization
The structure contains several reactive sites that can be targeted for modification:
-
C3-Position of the Furan/Benzofuran Ring: This position is a common site for functionalization. Advanced synthetic methods, such as palladium-catalyzed C-H arylation, can be used to install a wide range of aryl and heteroaryl substituents, dramatically increasing molecular complexity.[3][14][15]
-
The Benzyl Group: The phenyl ring can undergo electrophilic aromatic substitution to introduce various functional groups, modulating the electronic and steric properties of the molecule.
-
The Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions. It can also be activated for transamidation reactions to swap the benzylamine moiety for other amines, providing rapid access to diverse analogues.[3]
Biological Significance of the Benzofuran-2-Carboxamide Scaffold
While specific bioactivity data for N-benzylfuran-2-carboxamide is not extensively documented, numerous studies on its close analogues highlight the therapeutic potential of this chemical class.
-
Neuroprotective and Antioxidant Activity: Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage.[6][7] Some derivatives also exhibit potent radical scavenging activity against DPPH and inhibit lipid peroxidation, suggesting a therapeutic potential for neurodegenerative disorders.[6][7][16]
-
Anticancer Applications: The benzofuran scaffold is present in compounds designed as inhibitors of key cancer targets. For example, modified benzofuran-carboxamides have been developed as potent inhibitors of Glucosylceramide Synthase (GCS), a target for lysosomal storage diseases and potentially cancer.[17] Other derivatives have been investigated as inhibitors of VEGFR-2 tyrosine kinase.[5]
-
Antimicrobial and Anti-inflammatory Activity: Various substituted benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and anti-inflammatory properties, showing promise as leads for new therapeutic agents.[2]
Conclusion
N-benzylfuran-2-carboxamide is a well-defined chemical entity whose primary importance lies not in its intrinsic biological activity, but in its role as a foundational scaffold for medicinal chemistry. Its straightforward synthesis, combined with the multiple sites available for chemical modification, makes it an invaluable tool for researchers. The established biological relevance of the broader benzofuran-2-carboxamide class in oncology, neuropharmacology, and infectious diseases provides a strong rationale for its use in the design and synthesis of next-generation therapeutics. This guide serves as a technical resource to empower scientists in drug development to effectively utilize this versatile molecular building block in their research endeavors.
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